1-Ethyl-3-methylbenzimidazole-2-thione is a heterocyclic compound belonging to the class of benzimidazole derivatives. Its molecular formula is , and it has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial properties and as a building block for more complex compounds. The compound features a thione functional group, which contributes to its reactivity and biological activity.
This compound is synthesized from 2-mercaptoaniline through various chemical reactions involving alkyl halides. It falls under the category of thione derivatives, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom, replacing the oxygen in a typical ketone structure. The compound is classified as an organic sulfur compound and is part of the broader family of benzothiazoles and benzimidazoles.
The synthesis of 1-ethyl-3-methylbenzimidazole-2-thione can be achieved through several methods:
Industrial production typically optimizes these conditions for high yield and purity by carefully controlling variables such as temperature and reaction time .
The molecular structure of 1-ethyl-3-methylbenzimidazole-2-thione can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1-Ethyl-3-methylbenzimidazole-2-thione |
InChI | InChI=1S/C10H12N2S/c1-3-12-9-7-5-4-6-8(9)11(2)10(12)13/h4-7H,3H2,1-2H3 |
InChI Key | BLNDCZVBFRVGCN-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=CC=CC=C2N(C1=S)C |
The structure features a fused ring system that includes both nitrogen and sulfur atoms, contributing to its unique chemical properties.
1-Ethyl-3-methylbenzimidazole-2-thione is involved in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 1-ethyl-3-methylbenzimidazole-2-thione involves its interaction with biological targets:
The physical properties of 1-ethyl-3-methylbenzimidazole-2-thione include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a white solid |
Chemical properties include reactivity towards oxidation and reduction, as well as its ability to participate in nucleophilic substitution reactions .
The applications of 1-ethyl-3-methylbenzimidazole-2-thione are diverse:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8